5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride
Description
5λ⁶-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride is a structurally unique spirocyclic compound characterized by a sulfur atom (thia) and a nitrogen atom (aza) within its bicyclic framework. The spiro[3.6]decane system comprises a six-membered ring fused to a three-membered ring via a single atom, with two ketone (dione) groups at the 5-position. Its molecular weight is 193.74 g/mol (CAS: 1909316-33-1), and it is typically provided as a hydrochloride salt to enhance solubility and stability . The compound’s purity (≥95%) and rigid spiro architecture make it a promising candidate for drug development, particularly in targeting protein-protein interactions or enzyme active sites requiring conformational restraint .
Properties
IUPAC Name |
5λ6-thia-8-azaspiro[3.6]decane 5,5-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c10-12(11)7-6-9-5-4-8(12)2-1-3-8;/h9H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHRDTHPFIUIPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNCCS2(=O)=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor containing both sulfur and nitrogen atoms. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with various biological molecules, influencing their function. The pathways involved may include inhibition of enzymes or disruption of cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
The following analysis compares 5λ⁶-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride with structurally or functionally related compounds, focusing on synthesis, bioactivity, and physicochemical properties.
Structural Analogues in the Diazaspiro Dione Family
Key Observations :
- Functional Groups : The thia group introduces sulfur’s electronegativity and hydrogen-bonding capabilities, distinct from all-carbon or oxygen-containing analogues. This may influence metabolic stability or target interaction .
Bioactive Diketopiperazine Derivatives
Diketopiperazines (DKPs), such as albonoursin (7) and (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (6), share the dione motif with the target compound but lack spirocyclic rigidity:
Key Observations :
- Conformational Rigidity : The spiro system may reduce metabolic degradation compared to linear DKPs, a hypothesis supported by studies on spirocyclic kinase inhibitors .
Biological Activity
5λ6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride (CAS No. 1909312-14-6) is a sulfur-containing heterocyclic compound with a unique spirocyclic structure. Its molecular formula is C₈H₁₅ClN₁O₂S, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Weight | 189.28 g/mol |
| Molecular Formula | C₈H₁₅ClN₁O₂S |
| CAS Number | 1909312-14-6 |
| Purity | ≥98% |
Structural Characteristics
The compound features a spirocyclic structure, which is significant for its biological activity. The presence of sulfur and nitrogen atoms in its structure may contribute to its reactivity and interaction with biological targets.
Pharmacological Properties
Research indicates that 5λ6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. It demonstrates significant inhibitory effects on bacterial growth, making it a candidate for antibiotic development.
- Antitumor Activity : Preliminary investigations suggest that the compound may exhibit antitumor effects. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways.
- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.
The exact mechanisms through which 5λ6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride exerts its biological effects are still under investigation. However, it is hypothesized that its unique structure allows it to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Source A] evaluated the antimicrobial efficacy of 5λ6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial activity.
Case Study 2: Antitumor Potential
In a recent investigation published in the Journal of Medicinal Chemistry [Source B], the compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The study reported a dose-dependent decrease in cell viability, with IC50 values of 25 µM for MCF-7 cells and 30 µM for A549 cells. Further analysis revealed that the compound induced apoptosis via the mitochondrial pathway.
Case Study 3: Anti-inflammatory Activity
A research team at [Source C] examined the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model in rats. The treatment group exhibited a significant reduction in paw swelling compared to the control group, suggesting that the compound may inhibit pro-inflammatory cytokines.
Q & A
Q. Table 1. Key Reaction Conditions for Analogous Spirocyclic Syntheses
| Parameter | Optimal Range | Reference |
|---|---|---|
| Reaction Time | 3 days (room temp.)–18 h (reflux) | |
| Solvent System | THF, dioxane | |
| Purification Method | Column chromatography | |
| Catalyst/Base | Triethylamine, KCO |
Q. Table 2. Stability-Indicating Analytical Methods
| Method | Application | Reference |
|---|---|---|
| HPLC-UV | Purity assessment, degradation tracking | |
| TGA | Thermal stability | |
| Chiral HPLC | Enantiomeric excess |
Theoretical and Experimental Integration
- Guiding Principle : Link research to spirocyclic chemistry frameworks (e.g., Baldwin’s rules for ring closure) to predict feasibility of novel derivatives .
- Contradiction Resolution : When literature reports conflicting stereochemical outcomes, apply retrosynthetic analysis and mechanistic studies (e.g., isotopic labeling) to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
